molecular formula C18H18N2O5S B10958787 Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate

Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B10958787
M. Wt: 374.4 g/mol
InChI Key: KRBFVEIXCZWFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including isoxazole, furan, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form the isoxazole ring . The thiophene ring can be synthesized through various methods, including the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are advantageous due to their eco-friendly nature and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring, for example, is known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 3,5-Dimethyl-4-isoxazolyl derivatives
  • 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

METHYL 2-[({5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}CARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of isoxazole, furan, and thiophene rings, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carbonyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-9-7-14(18(22)23-4)17(26-9)19-16(21)15-6-5-12(24-15)8-13-10(2)20-25-11(13)3/h5-7H,8H2,1-4H3,(H,19,21)

InChI Key

KRBFVEIXCZWFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=C(O2)CC3=C(ON=C3C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.